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Introduction

VERU-111 is an orally bioavailable, first-in-class small molecule that targets the colchicine-

binding site on tubulin, leading to the disruption of microtubule polymerization. This mechanism

induces cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2][3]

[4] VERU-111 has demonstrated significant antitumor activity in various preclinical cancer

models, including those resistant to taxanes.[4][5][6][7] Notably, it is not a substrate for P-

glycoprotein, a common mechanism of drug resistance.[6] These application notes provide a

detailed protocol for establishing and utilizing in vivo xenograft models to evaluate the efficacy

of VERU-111.

Mechanism of Action
VERU-111 binds to the alpha and beta tubulin subunits, inhibiting their polymerization into

microtubules.[8] This disruption of the cytoskeleton leads to mitotic catastrophe and apoptosis.

[9] Studies have shown that VERU-111's mechanism of action involves the induction of p53

signaling and modulation of the PI3K/Akt pathway.[10][11]
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Caption: VERU-111 signaling pathway.

Experimental Protocols
This section outlines a generalized protocol for in vivo xenograft studies with VERU-111.

Specific parameters for different cancer types are provided in the tables below.
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1. Cell Culture

Cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer, 22Rv1 for prostate

cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal

bovine serum and antibiotics.[1][3][4]

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

For implantation, cells are harvested during the logarithmic growth phase and checked for

viability.

2. Animal Models

Immunocompromised mice, such as NOD-scid gamma (NSG) or SCID mice, are typically

used.[1][3]

Mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and access

to food and water ad libitum.[1]

All animal procedures should be approved by the institution's Animal Care and Use

Committee.[1]

3. Tumor Cell Implantation

Cells are resuspended in a suitable medium, such as a mixture of media and Matrigel.

A specific number of cells (typically 1-5 x 10^6) are injected subcutaneously or orthotopically

into the flank or relevant organ of the mice.

For orthotopic models, such as in breast cancer, cells may be implanted into the mammary

fat pad.[1]

4. Tumor Growth Monitoring and Treatment Initiation

Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated

using the formula: (Length x Width^2) / 2.

Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[3]
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Mice are randomized into treatment and control groups.

5. VERU-111 Administration

VERU-111 is administered orally (PO) via gavage.[1][3]

The vehicle for VERU-111 is typically a solution such as 0.5% carboxymethylcellulose.

Dosage and frequency will vary depending on the cancer model and study design (see

tables below).

6. Efficacy Endpoints and Monitoring

Primary endpoints typically include tumor growth inhibition and changes in tumor volume.

Secondary endpoints may include body weight changes (as a measure of toxicity),

metastasis, and survival.[1][3]

At the end of the study, tumors and organs may be harvested for histological or molecular

analysis.

Humane endpoints should be established, and animals removed from the study if tumor

volume exceeds a certain limit (e.g., 2000 mm³) or if they show signs of significant distress.

[3]

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7007836/
https://www.asco.org/abstracts-presentations/ABSTRACT242739
https://pmc.ncbi.nlm.nih.gov/articles/PMC7007836/
https://www.asco.org/abstracts-presentations/ABSTRACT242739
https://www.asco.org/abstracts-presentations/ABSTRACT242739
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Execution Analysis
Cell Culture

Tumor Cell ImplantationAnimal Acclimation

VERU-111 Formulation

Treatment Administration
(VERU-111 or Vehicle)Tumor Growth Monitoring Randomization Data Collection

(Tumor Volume, Body Weight) Study Endpoint Tissue Harvest & Analysis

Click to download full resolution via product page

Caption: In vivo xenograft experimental workflow.

Data Presentation
The following tables summarize quantitative data from various preclinical studies of VERU-111

in different cancer models.

Table 1: VERU-111 Efficacy in Triple-Negative Breast Cancer (TNBC) Xenograft Models
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Cell Line
Mouse
Strain

VERU-
111 Dose
(mg/kg,
PO)

Treatmen
t
Schedule

Study
Duration

Tumor
Growth
Inhibition

Referenc
e

MDA-MB-

231
NSG 5 Daily 33 days

Less

potent

inhibition

[1]

MDA-MB-

231
NSG 10 Daily 33 days

Significant

decrease

in tumor

size

[1]

MDA-MB-

231
NSG 12.5 Daily 33 days

~80%

inhibition
[1][12]

HCI-10

(PDX)
NSG 10 Daily

Not

Specified

Significantl

y

suppresse

d xenograft

growth

[1]

Paclitaxel-

Resistant

TNBC

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Inhibited

tumor

growth

(p<0.0001)

[7]

Table 2: VERU-111 Efficacy in Prostate Cancer Xenograft Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7007836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7007836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7007836/
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.e13110
https://pmc.ncbi.nlm.nih.gov/articles/PMC7007836/
https://ir.verupharma.com/news-events/press-releases/detail/65/veru-111-cytoskeleton-disruptor-demonstrates-efficacy-in
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
Mouse
Strain

VERU-
111 Dose
(mg/kg,
PO)

Treatmen
t
Schedule

Study
Duration

Tumor
Growth
Inhibition

Referenc
e

22Rv1 SCID 5 3x/week 28 days

31%

reduction

(p=0.049)

[3][13]

22Rv1 SCID 20 3x/week 28 days

49%

reduction

(p=0.010)

[3][13]

22Rv1 SCID ≤20 1x/week
Not

Specified

Tumor

inhibition
[3]

Table 3: VERU-111 Efficacy in Lung Cancer Xenograft Models

Cell Line
Mouse
Strain

VERU-
111 Dose
(mg/kg,
PO)

Treatmen
t
Schedule

Study
Duration

Tumor
Growth
Inhibition

Referenc
e

A549

(Paclitaxel-

sensitive)

Not

Specified

Dose-

dependent

Not

Specified

Not

Specified

Strong

inhibition,

equally

potent to

paclitaxel

[4]

A549/TxR

(Paclitaxel-

resistant)

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Significant

reduction

in tumor

volume

[4]

Table 4: Body Weight Changes During VERU-111 Treatment
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Cancer Model
VERU-111 Dose
(mg/kg)

Observation Reference

TNBC (MDA-MB-231) 5, 10
No significant weight

loss
[1]

TNBC (MDA-MB-231) 12.5 Inhibited weight gain [1]

Prostate Cancer

(22Rv1)
5 Significant weight gain [3]

Prostate Cancer

(22Rv1)
20 Maintained weight [3]

Conclusion
VERU-111 demonstrates potent antitumor activity in a variety of in vivo xenograft models,

including those resistant to standard-of-care chemotherapies like taxanes. The protocols and

data presented here provide a comprehensive guide for researchers to design and execute

preclinical studies to further evaluate the therapeutic potential of VERU-111. The oral

bioavailability and favorable toxicity profile of VERU-111 make it a promising candidate for

clinical development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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